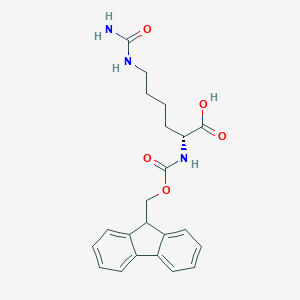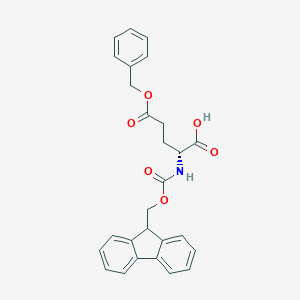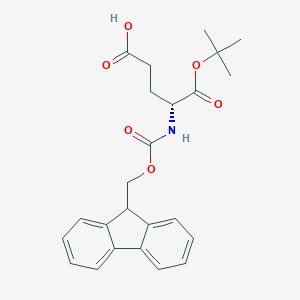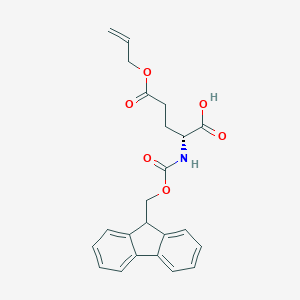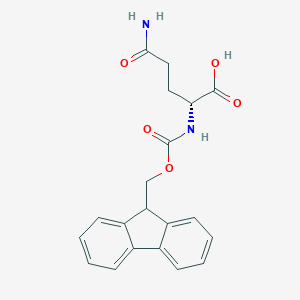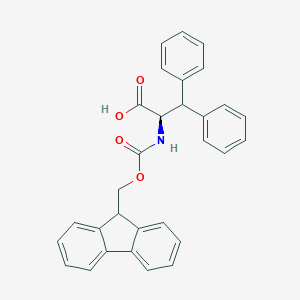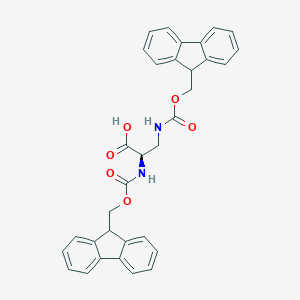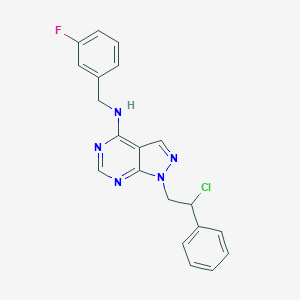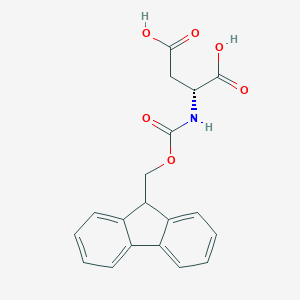
Fmoc-D-Asp-OH
Übersicht
Beschreibung
Fmoc-D-Asp-OH, also known as fluorenylmethyloxycarbonyl-D-aspartic acid, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a protected form of the amino acid aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino group, preventing unwanted side reactions during peptide synthesis.
Wirkmechanismus
Target of Action
Fmoc-D-Asp-OH, also known as Fmoc-D-aspartic acid 4-tert-butyl ester, is primarily used as a protecting group for amines in solid-phase peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus . This protection allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions.
Result of Action
The use of this compound in peptide synthesis results in the successful assembly of complex peptides without interference from side reactions. The Fmoc group’s ability to protect the amine group and its subsequent easy removal contribute to the efficiency and success of the peptide synthesis process .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the stability of this compound can be affected by factors such as temperature, pH, and the presence of other reactive substances. Proper storage and handling of this compound are essential to maintain its efficacy and stability .
Biochemische Analyse
Biochemical Properties
Fmoc-D-Asp-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various biomolecules during this process. For instance, it reacts with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group, a base-labile protecting group . This interaction is crucial in the formation of peptides during SPPS.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. This group can then be removed by a base, such as piperidine, allowing the peptide chain to be extended . This process can influence gene expression and enzyme activity, depending on the nature of the peptide being synthesized.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is rapidly removed by a base, with an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process, particularly in the introduction and removal of the Fmoc group . The effects on metabolic flux or metabolite levels would depend on the specific peptides being synthesized.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fmoc-D-Asp-OH is typically synthesized through the protection of the amino group of D-aspartic acid with the Fmoc group. This can be achieved by reacting D-aspartic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the carboxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected amino acids to a solid support, followed by sequential addition of other amino acids to build the desired peptide chain. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Asp-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of a free amino group.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group during peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Commonly used as a coupling reagent in peptide synthesis.
Trifluoroacetic acid (TFA): Used for the cleavage of peptides from the solid support and deprotection of side-chain protecting groups.
Major Products Formed
Free Amino Acids: Resulting from the deprotection of the Fmoc group.
Peptides: Formed through the coupling of amino acids.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Asp-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is a standard building block in the synthesis of peptides and proteins using SPPS.
Biomaterials: Used in the development of hydrogels for tissue engineering and regenerative medicine.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biochemical Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Asp-OH: The L-enantiomer of Fmoc-D-Asp-OH, used in similar applications but with different stereochemistry.
Fmoc-D-Glu-OH: A similar compound with a glutamic acid backbone instead of aspartic acid.
Fmoc-D-Asn-OH: A derivative of asparagine, used in peptide synthesis.
Uniqueness
This compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. The D-enantiomer can be used to study the effects of chirality on peptide function and stability .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426525 | |
| Record name | Fmoc-D-Asp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136083-57-3 | |
| Record name | Fmoc-D-Asp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136083-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


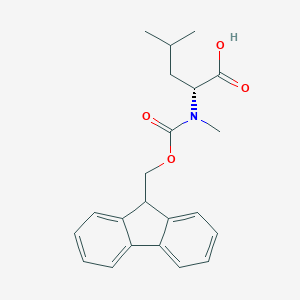
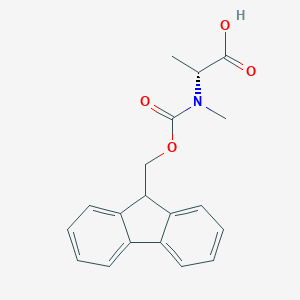
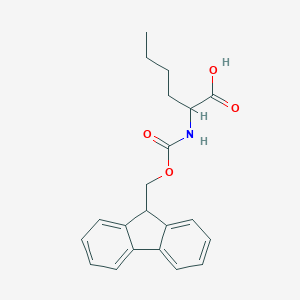
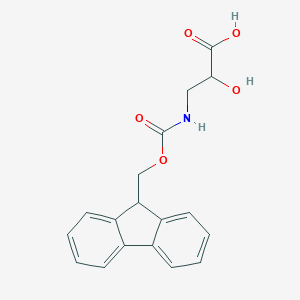
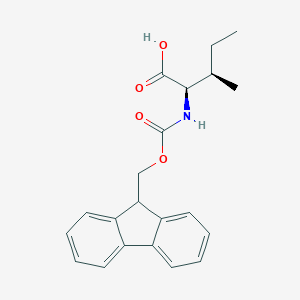
![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)
